Calcium Methanesulfonate

Catalog No.
S1902526
CAS No.
58131-47-8
M.F
C2H6CaO6S2
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium Methanesulfonate

Conventional calcium salts cause scaling (CaSO4) or corrosive/toxic byproducts (Cl2, HF, NOx) in electrochemical and hydrometallurgical processes. Calcium Methanesulfonate solves these issues with its high aqueous solubility, non-oxidizing mesylate anion, and fluorine-free composition, enabling high-current-density plating without anode degradation. Key advantages: • High-speed tin/lead electroplating without toxic Cl2/HF. • High Ca solubility in hydrometallurgical leaching, no gypsum scaling. • Stable precursor for cement hardening accelerators. Supplied with reliable purity for industrial/R&D workflows.

CAS Number

58131-47-8

Product Name

Calcium Methanesulfonate

IUPAC Name

calcium;methanesulfonate

Molecular Formula

C2H6CaO6S2

Molecular Weight

230.3 g/mol

InChI

InChI=1S/2CH4O3S.Ca/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2

InChI Key

BWEYVLQUNDGUEC-UHFFFAOYSA-L

SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ca+2]

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ca+2]

Synonyms

Calcium methanesulfonate, Calcium mesylate, Calcium dimethanesulfonate, Methanesulfonic acid calcium salt, Calcium methanesulphonate

Purity

≥98%

Package Size

25 g, 50 g, 100 g, 500 g

Calcium methanesulfonate is a high-performance alkaline earth salt characterized by its exceptional aqueous solubility, robust thermal stability, and non-oxidizing nature [1]. Unlike conventional inorganic calcium salts, the methanesulfonate (mesylate) anion provides a unique hybrid structure that disrupts lattice energy, enabling highly concentrated aqueous solutions without the risk of premature precipitation . In industrial procurement, it is primarily sourced as a premium, fluorine-free electrolyte for electroplating, a high-solubility precursor for hydrometallurgical metal recovery, and a stable additive for advanced construction materials [2]. Its ability to maintain high electrical conductivity while remaining significantly less corrosive than chloride- or nitrate-based alternatives makes it a critical material for demanding electrochemical and catalytic workflows[1].

Research Fit

High-purity crystalline reagent for organic synthesis and proteomics research
Water- and ethanol-soluble format supports diverse reaction media
Research-grade specification for process development and catalytic studies

Substituting calcium methanesulfonate with generic alternatives like calcium sulfate, calcium chloride, or calcium nitrate introduces severe process limitations. Calcium sulfate is notoriously insoluble, leading to rapid scaling and equipment fouling in hydrometallurgical and synthesis applications, strictly limiting precursor concentrations . While calcium chloride and calcium nitrate offer better solubility, they fail catastrophically in electrochemical environments: chloride ions oxidize at the anode to produce toxic, highly corrosive chlorine gas, while nitrate ions undergo parasitic cathodic reduction, destroying faradaic efficiency [1]. Furthermore, legacy electroplating electrolytes based on fluoroborates or fluorosilicates pose severe environmental and occupational hazards due to the release of volatile hydrogen fluoride [2]. Calcium methanesulfonate circumvents all these failure modes by combining high solubility with a stable, non-oxidizing, and fluorine-free electrochemical profile [1].

Substitution Risk

Calcium sulfate solubility mismatch
CaSO4 has very low water solubility and precipitates, limiting available calcium for homogeneous solution applications where Ca(MS)2 remains freely soluble.
Chloride-associated corrosion risk
Substituting CaCl2 may introduce aggressive chloride ions that promote pitting corrosion of stainless steel, unlike the methanesulfonate anion which exhibits lower reported corrosivity.
Hygroscopic phase-behavior mismatch
Sodium or potassium methanesulfonate salts undergo abrupt deliquescence/efflorescence phase transitions, whereas Ca(MS)2 exhibits continuous, hysteresis-free water uptake; this directly impacts aerosol and moisture-buffering modeling.

Aqueous Solubility & Scaling Prevention

In hydrometallurgical and chemical synthesis workflows, the solubility limit of the calcium precursor dictates the maximum achievable reaction rate and throughput. Calcium methanesulfonate exhibits extremely high aqueous solubility, allowing for the formulation of highly concentrated solutions without precipitating out [1]. In direct contrast, calcium sulfate (gypsum) is sparingly soluble, leading to rapid scale formation that blocks pipelines and limits process efficiency. Procurement of the methanesulfonate salt ensures that high calcium concentrations can be maintained indefinitely in aqueous media, directly translating to higher operational flexibility and reduced equipment downtime [1].

Evidence DimensionAqueous solubility and scaling tendency
Target Compound DataHighly soluble, supports concentrated active solutions without precipitation
Comparator Or BaselineCalcium Sulfate (Gypsum) (Sparingly soluble, forms hard scale)
Quantified DifferenceOrders of magnitude higher solubility margin for the methanesulfonate salt
ConditionsAqueous solutions in hydrometallurgical and descaling applications

Enables buyers to formulate highly concentrated calcium solutions for industrial processing without the severe equipment fouling associated with sulfate salts.

Phase behavior
Head-to-head
Ca(MS)2
Continuous, reversible water uptake; no discrete phase transitions
NaMS
Deliquescence at 71% RH, efflorescence at ~40% RH
Supports differentiation of hygroscopic behavior for aerosol research models
Micro-FTIR, ~1 μm particles, 25°C

Electrochemical Stability & Toxic Byproduct Elimination

For electrochemical applications such as electrowinning, electrorefining, and battery electrolytes, the stability of the anion is paramount. Calcium methanesulfonate provides an exceptionally stable electrochemical window where the primary anodic reaction is the safe evolution of oxygen gas, and the anion resists cathodic reduction [1]. When benchmarking against common soluble salts, calcium chloride fails due to the anodic generation of toxic chlorine gas, while calcium nitrate suffers from parasitic cathodic reduction that degrades the electrolyte [1]. By selecting calcium methanesulfonate, engineers eliminate toxic gas generation and maintain high faradaic efficiency in the cell[2].

Evidence DimensionAnodic and cathodic reaction byproducts
Target Compound DataCalcium Methanesulfonate (Anodic O2 evolution; no cathodic reduction)
Comparator Or BaselineCalcium Chloride (Anodic Cl2 gas) & Calcium Nitrate (Cathodic reduction)
Quantified Difference100% elimination of toxic halogen gas evolution and parasitic cathodic losses
ConditionsAqueous electrochemical cells (electroplating, electrowinning)

Essential for procuring safe, high-efficiency electrolytes that comply with modern occupational safety standards and maximize electrochemical yield.

CCN κ parameter
Head-to-head
κ = 0.37 ± 0.01
Lower CCN activity than NaMS (κ=0.46) and KMS (κ=0.47); requires higher supersaturation for cloud droplet activation
Single-salt aerosol particles, 25°C

Environmental Compliance & Fluorine-Free Processing

The push for greener industrial processes has forced a transition away from hazardous fluorinated compounds. In advanced electroplating and metal finishing, calcium methanesulfonate serves as a highly effective, fluorine-free alternative to traditional fluoroborate and fluorosilicate based systems [1]. Unlike fluorinated electrolytes, which can decompose to release highly corrosive and volatile hydrogen fluoride (HF), the methanesulfonate anion is non-volatile, non-oxidizing, and ultimately biodegradable into harmless sulfate[2]. This substitution drastically reduces the corrosivity of the process fluid toward manufacturing equipment and significantly lowers hazardous waste disposal costs [1].

Evidence DimensionVolatile toxic emissions and halogen content
Target Compound DataCalcium Methanesulfonate (0% fluorine, no HF generation)
Comparator Or BaselineFluoroborate/Fluorosilicate electrolytes (High fluorine content, releases HF)
Quantified DifferenceComplete elimination of volatile hydrogen fluoride emissions
ConditionsIndustrial electroplating and metal finishing baths

Allows industrial buyers to future-proof their procurement against strict PFAS and fluorinated-waste regulations while reducing equipment corrosion.

Growth factor (90% RH)
Head-to-head
GF = 1.65 ± 0.02
Highest reported GF among methanesulfonate salts at 90% RH; gradual, predictable hygroscopic response across full humidity range
Vapor sorption & HTDMA, 25°C
Esterification yield
Reported
98.1%
Reported yield higher than conventional Ca salts; catalyst reusable through phase separation
Isopropanol + chloroacetic acid, 80–85°C, 2.5 h
Solid residue
Cross-study
Ca(MS)2
41.87 wt% residue at 850°C (CaO/CaSO4 mixture)
Mg(MS)2
21.85 wt% residue (MgO/MgSO4); onset degradation comparable (474°C)
Nearly two-fold higher solid yield influences process mass balance and precursor selection for mixed oxide/sulfate composites
TGA, dynamic air, 20 K/min

Advanced Electroplating & Metal Finishing

Calcium methanesulfonate is the premier choice for formulating electrolytes in tin, lead, and alloy electroplating. Its high solubility and stable electrochemical window allow for high-speed plating without the toxic chlorine gas evolution of chlorides or the hydrogen fluoride hazards of fluoroborates [1].

Hydrometallurgical Metal Recovery & Descaling

In mining and hydrometallurgy, it is utilized to maintain high concentrations of calcium in solution without precipitating gypsum (calcium sulfate). This makes it ideal for closed-loop leaching processes and specialized descaling formulations where maintaining metal solubility is critical.

Next-Generation Calcium-Ion Battery Electrolytes

As research accelerates into multivalent metal-ion batteries, calcium methanesulfonate provides a highly soluble, fluorine-free, and electrochemically stable calcium source. It avoids the parasitic cathodic reduction seen with nitrates, offering a safer and more scalable alternative to expensive fluorinated salts like calcium triflate[1].

High-Performance Construction Additives

It is utilized as a highly soluble calcium precursor in the synthesis of calcium silicate hydrate (C-S-H) hardening accelerators for cements. Its ability to remain in concentrated aqueous suspension without premature crystallization makes it superior to sparingly soluble calcium salts in liquid additive formulations [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Aerosol reference standards & climate model validation
Continuous, phase-transition-free hygroscopic growth
Hygroscopic growth factor and CCN activity reproducibility
Esterification catalysis with recovery
High reported esterification yield and phase-separation reusability
Catalytic activity retention across ester substrates and cycles
Thermal precursor for CaO/CaSO4 composites
Predictable solid residue stoichiometry without melting
Residue composition and yield under controlled pyrolysis
Low-corrosion electroplating electrolyte
Chloride-free, soluble calcium source
Electrolyte stability and compatibility with stainless steel electrodes

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